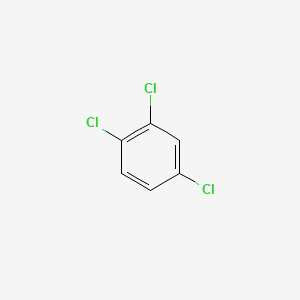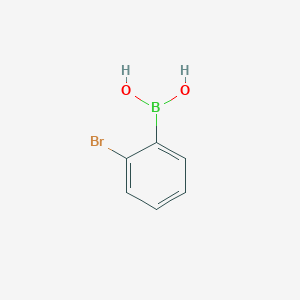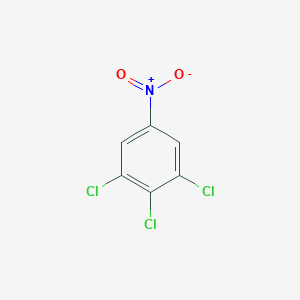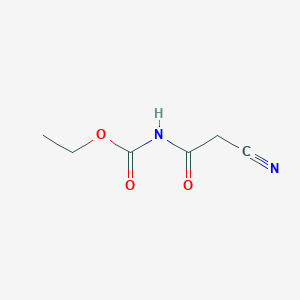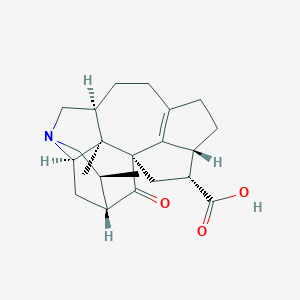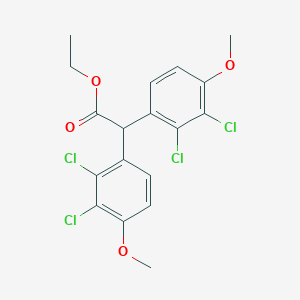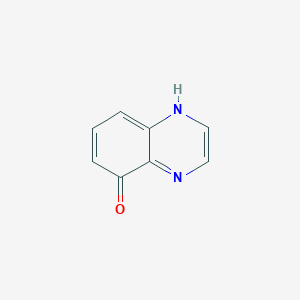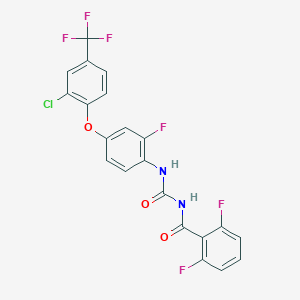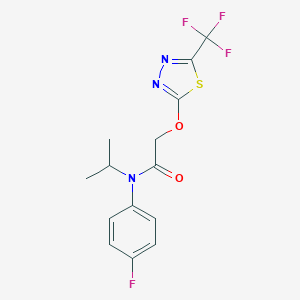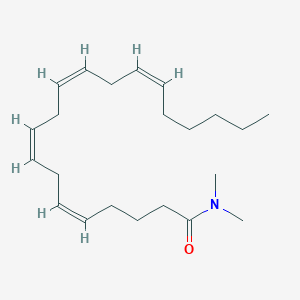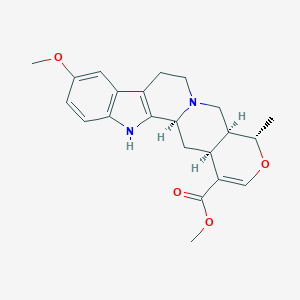
Aricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aricine is a naturally occurring indole alkaloid with the molecular formula C22H26N2O4. It is primarily found in the bark of certain plants such as Rauvolfia vomitoria and Aspidosperma marcgravianum. Aricine is known for its complex structure and has been the subject of various chemical and pharmacological studies due to its potential biological activities .
Wissenschaftliche Forschungsanwendungen
Aricine has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Aricine, also known as Heterophylline, is a compound derived from the Aconitum species It’s worth noting that compounds from the aconitum species, such as arecoline, have been found to target both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Compounds from the aconitum species, like arecoline, act as agonists at both muscarinic and nicotinic acetylcholine receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Arecoline’s interaction with these receptors could stimulate the nervous system .
Biochemical Pathways
For instance, some compounds have been found to inhibit voltage-dependent Na+ channels and block the delayed rectifier K+ current . These actions can affect the transmission of electrical signals in neurons.
Result of Action
Compounds from the aconitum species have been reported to possess significant pharmacological properties and high therapeutic index for curing various diseases . For instance, some compounds have been found to display anti-arrhythmic effects and possess regenerative effects in a mouse skin wound model by stimulation of mesenchymal precursor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aricine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the compound from plant materials using solvents like chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods: Industrial production of aricine involves large-scale extraction from plant sources, followed by purification processes. The purification often includes crystallization and chromatography techniques to obtain high-purity aricine .
Analyse Chemischer Reaktionen
Types of Reactions: Aricine undergoes various chemical reactions, including:
Oxidation: Aricine can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups in aricine, leading to the formation of reduced derivatives.
Substitution: Aricine can participate in substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled temperatures and pressures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of aricine .
Vergleich Mit ähnlichen Verbindungen
- Ajmaline: Known for its antiarrhythmic properties.
- Vincristine: Used in cancer treatment for its ability to inhibit cell division.
- Quinine: An antimalarial compound.
- Berberine: Exhibits antimicrobial and anti-inflammatory properties .
Aricine’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
482-91-7 |
|---|---|
Molekularformel |
C22H26N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |
InChI-Schlüssel |
KXEMQEGRZWUKJS-RURTYGRKSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |
Isomerische SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Kanonische SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Aussehen |
Powder |
Key on ui other cas no. |
482-96-2 5096-87-7 |
Synonyme |
aricine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of aricine?
A1: Aricine has a molecular formula of C23H26N2O4 and a molecular weight of 394.46 g/mol. []
Q2: In which plant species can aricine be found?
A2: Aricine has been isolated from several plant species, including Rauwolfia vomitoria, Rauwolfia canescens, Rauwolfia cambodiana, Rauwolfia tetraphylla, Rauwolfia verticillata, Aspidosperma marcgravianum, and Hamelia patens. [, , , , , , , ]
Q3: Is there a difference between aricine and heterophylline?
A3: While both names refer to the same compound, "aricine" is more commonly used. "Heterophylline" is used when the compound is specifically isolated from the Heterophyllaea pustulata plant. []
Q4: Has aricine been synthesized in the laboratory?
A4: Yes, aricine has been successfully synthesized in the laboratory through the transformation of other indole alkaloids. [] This achievement opens avenues for further research and potential development of aricine-based pharmaceuticals.
Q5: What analytical techniques are used to identify and quantify aricine?
A5: Various methods are employed to analyze aricine, including spectroscopic techniques like infrared (IR) and ultraviolet (UV) spectroscopy. [] Chromatographic methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are also used. [, ]
Q6: What is the known toxicity profile of aricine?
A6: While aricine has shown potential in some areas, detailed toxicological data is limited. Some studies suggest potential cytotoxicity, highlighting the need for comprehensive safety assessments before considering any therapeutic applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




